2'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
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Overview
Description
2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is a fluorinated aromatic amine compound It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it particularly valuable in specific applications, such as drug design and materials science .
Properties
Molecular Formula |
C13H9F4NO |
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Molecular Weight |
271.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)10-7-8(18)5-6-12(10)19-13(15,16)17/h1-7H,18H2 |
InChI Key |
YMWAZHALMADHLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)F |
Origin of Product |
United States |
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